Physicochemical Profile vs. 3-(3-Thienyl)pyridine
Compared to the non-methylated analog 3-(3-thienyl)pyridine (CAS 21308-81-6), 4-Methyl-3-(3-thienyl)pyridine exhibits a higher molecular weight (175.25 g/mol vs. 161.23 g/mol) due to the additional methyl group . This increase in mass and lipophilicity is predicted to enhance membrane permeability and alter metabolic stability. The predicted LogP for the methylated compound is 2.6 [1], representing a moderate increase over the analog's predicted LogP of 2.39 , which can influence in vivo distribution and target engagement in drug discovery campaigns .
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | Molecular weight: 175.25 g/mol; Predicted XLogP3: 2.6 |
| Comparator Or Baseline | 3-(3-Thienyl)pyridine (CAS 21308-81-6): Molecular weight: 161.23 g/mol; Predicted LogP: 2.39 |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔLogP ≈ +0.21 |
| Conditions | Predicted values from computational models (PubChem XLogP3, ChemSpider ACD/LogP) |
Why This Matters
The higher molecular weight and LogP value for 4-methyl-3-(3-thienyl)pyridine directly impact its suitability as a lead-like scaffold in medicinal chemistry programs targeting intracellular or CNS-penetrant candidates.
- [1] PubChem. 4-Methyl-2-(3-thienyl)pyridine. CID 17952042. Accessed April 2026. View Source
